molecular formula C14H10ClFN2 B028978 1-(4-Fluorobenzyl)-2-chlorobenzimidazole CAS No. 84946-20-3

1-(4-Fluorobenzyl)-2-chlorobenzimidazole

Cat. No.: B028978
CAS No.: 84946-20-3
M. Wt: 260.69 g/mol
InChI Key: PGXALMVNIRPELS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Chloro-1-(4-Fluorobenzyl)-1H-Benzo[d]Imidazole is Aldose Reductase (ALR2) . ALR2 is an enzyme involved in glucose metabolism, specifically in the polyol pathway, where it reduces glucose to sorbitol.

Mode of Action

As an Aldose Reductase inhibitor , 2-Chloro-1-(4-Fluorobenzyl)-1H-Benzo[d]Imidazole binds to the active site of the ALR2 enzyme, preventing it from catalyzing the reduction of glucose to sorbitol . This interaction disrupts the normal function of the enzyme, leading to a decrease in sorbitol production.

Biochemical Pathways

The inhibition of ALR2 affects the polyol pathway , a secondary route for glucose metabolism . Under normal conditions, excess glucose is converted into sorbitol by ALR2.

Result of Action

The inhibition of ALR2 by 2-Chloro-1-(4-Fluorobenzyl)-1H-Benzo[d]Imidazole can lead to a decrease in intracellular sorbitol levels . High levels of sorbitol have been associated with various complications in diabetic patients, including cataract formation, neuropathy, and retinopathy. Therefore, the action of this compound may have potential therapeutic benefits in the management of these conditions.

Safety and Hazards

Safety data sheets recommend avoiding inhalation, ingestion, and contact with skin or eyes when handling similar compounds .

Future Directions

Research is ongoing into the development of new molecules structurally characterized by the 4-fluorobenzylpiperazine fragment, due to their potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-fluorobenzyl)benzimidazole typically involves the reaction of 2-chlorobenzimidazole with 4-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 2-Chloro-1-(4-fluorobenzyl)benzimidazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-fluorobenzyl)benzimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzimidazole derivatives, while oxidation reactions can produce benzimidazole N-oxides .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-1-[(4-fluorophenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2/c15-14-17-12-3-1-2-4-13(12)18(14)9-10-5-7-11(16)8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXALMVNIRPELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233991
Record name 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
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Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84946-20-3
Record name 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole
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Record name 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorobenzyl)-2-chlorobenzimidazole
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Record name 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole
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Record name 1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE
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Synthesis routes and methods I

Procedure details

A mixture of 60 parts of 2-chloro-1H-benzimidazole, 58 parts of 1-(chloromethyl)-4-fluorobenzene, 42.5 parts of sodium carbonate, 0.1 parts of potassium iodide and 135 parts of N,N-dimethylformamide was stirred and heated overnight at 70° C. The reaction mixture was poured into water. The precipitated product was filtered off and dissolved in trichloromethane. The solution was dried, filtered and evaporated. The residue was crystallized from 2,2'-oxybispropane, yielding 62.5 parts of 2-chloro-1-(4-fluorophenylmethyl)-1H-benzimidazole (61).
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Synthesis routes and methods II

Procedure details

11 g 2-chlorobenzimidazole are dissolved in 74 ml water and 17.35 ml 30% sodium hydroxide. The mixture is heated to 82° C. and to this they are slowly added 23.76 g 4-fluorobenzyl chloride within 5 hours. When the reaction is achieved, the solution is cooled to 20° C. and extracted with methylene chloride. The compound is recrystallized from ethyl acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole in the context of marine biofouling?

A: 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole is a significant compound in antifouling research due to its ability to inhibit the settlement of marine organisms. Specifically, it has demonstrated potent anti-settlement activity against the larvae of three major fouling organisms: the barnacle Amphibalanus (=Balanus) amphitrite, the bryozoan Bugula neritina, and the polychaete Hydroides elegans []. This makes it a potential candidate for developing environmentally friendly antifouling coatings for marine vessels and infrastructure.

Q2: How does the anti-settlement activity of 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole compare to its parent compound, mizolastine?

A: 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole is an intermediate compound in the synthesis of mizolastine, an antihistamine pharmaceutical also found to have antifouling properties []. While both compounds demonstrate significant anti-settlement activity against the aforementioned marine organisms, their specific EC50 values (the concentration at which 50% of larval settlement is inhibited) differ. Research suggests that 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole may hold promise as a starting point for developing more potent and targeted antifouling agents, potentially with lower environmental impact compared to existing solutions. Further research is needed to fully understand the structure-activity relationships and optimize the antifouling properties of this class of compounds.

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